2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride
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Overview
Description
2-Amino-2-{bicyclo[221]heptan-2-yl}propanoic acid hydrochloride is a versatile small molecule scaffold with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Hydrolysis of the corresponding ester: The ester precursor can be hydrolyzed under acidic or basic conditions to yield the desired amino acid hydrochloride.
Reduction of the corresponding amide: The amide precursor can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) to obtain the amino acid hydrochloride.
Amination of the corresponding ketone: The ketone precursor can be aminated using reagents such as ammonia or ammonium chloride to form the amino acid hydrochloride.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor ligand, modulating biological processes and pathways.
Comparison with Similar Compounds
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride can be compared with other similar compounds, such as:
Memantine: A similar bicyclic compound used in the treatment of Alzheimer's disease.
Pregabalin: Another bicyclic compound with applications in pain management and neurological disorders.
Uniqueness: this compound is unique in its structural complexity and versatility, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-10(11,9(12)13)8-5-6-2-3-7(8)4-6;/h6-8H,2-5,11H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEMPRLBHYOUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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